(2,2-Difluoroethyl)(2-phenylethyl)amine
Description
General Significance of Fluorinated Amines in Contemporary Chemical Sciences
The introduction of fluorine into organic molecules, particularly amines, is a widely used strategy in medicinal and agricultural chemistry. enamine.net Fluorinated amines are of significant interest because the inclusion of fluorine can profoundly modify a molecule's properties. nih.gov The high electronegativity of fluorine can alter the basicity (pKa) of a nearby amine group, which in turn affects the molecule's ionization state at physiological pH and can increase its bioavailability. nih.gov
Furthermore, replacing hydrogen atoms with fluorine can block sites of metabolic degradation, particularly oxidation, thereby increasing the metabolic stability and half-life of a drug candidate. nbinno.comomicsonline.org The incorporation of fluorine also typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. nih.govnih.gov These combined effects mean that fluorinated amines are crucial building blocks in the design of novel therapeutics and agrochemicals with improved efficacy and pharmacokinetic profiles. numberanalytics.comresearchgate.net Approximately 20% of all modern pharmaceuticals and a significant portion of agrochemicals contain at least one fluorine atom. enamine.netresearchgate.net
Historical Context and Evolution of Synthetic Strategies for Fluorine-Containing Organic Molecules
The field of organofluorine chemistry predates the isolation of elemental fluorine itself. nih.govresearchgate.net One of the earliest syntheses of an organofluorine compound was reported in 1835 by Dumas and Péligot, who prepared fluoromethane. wikipedia.org A key early method, halogen exchange (now known as the Swarts reaction), was pioneered by the Belgian chemist Frédéric Swarts in 1892 and became a foundational technique for introducing fluorine into organic molecules. omicsonline.orgnumberanalytics.com
Early work with fluorine was hampered by the extreme reactivity and hazards associated with handling elemental fluorine, which was first isolated by Henri Moissan in 1886. nih.govnumberanalytics.com For decades, the field's development was relatively slow. nih.gov A major expansion occurred during and after World War II, driven by the need for stable materials like polytetrafluoroethylene (Teflon) and the development of chlorofluorocarbons (CFCs) for refrigeration. nih.govresearchgate.net
In recent decades, the synthetic strategies for creating fluorine-containing molecules have evolved dramatically. springernature.com Modern organic synthesis has moved beyond harsh, traditional methods to more sophisticated and selective techniques. cas.cn Key advancements include:
Electrophilic Fluorinating Agents: The development of user-friendly electrophilic reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) has enabled the direct fluorination of a wide range of substrates, including electron-rich C-H bonds, under milder conditions. cas.cnnumberanalytics.com
Nucleophilic Fluorinating Agents: While traditional sources like potassium fluoride (B91410) are still used, newer reagents such as triethylamine (B128534) trihydrofluoride (Et3N·3HF) offer improved handling and solubility for nucleophilic fluorination reactions. cas.cn
Catalytic Methods: The last two decades have seen a rapid growth in catalytic methods, including transition-metal-catalyzed C-H fluorination and photocatalytic strategies, which offer high levels of selectivity and functional group tolerance. springernature.comcas.cn These methods allow for the late-stage fluorination of complex molecules, which is highly valuable in drug discovery. cas.cn
Table 2: Key Milestones in Organofluorine Chemistry
| Year | Milestone | Significance |
|---|---|---|
| 1835 | First synthesis of an organofluorine compound (fluoromethane) by Dumas and Péligot. wikipedia.org | Marks the beginning of organofluorine chemistry. |
| 1886 | Isolation of elemental fluorine by Henri Moissan. nih.govnumberanalytics.com | Provided a source for fluorine, though its high reactivity posed challenges. |
| 1892 | Development of the Swarts reaction by Frédéric Swarts. omicsonline.orgnumberanalytics.com | Established halogen exchange as a key method for fluorination. |
| 1938 | Discovery of Polytetrafluoroethylene (PTFE or Teflon). wikipedia.org | Ushered in the era of fluoropolymers and advanced materials. |
| 1957 | Description of the anticancer activity of 5-fluorouracil. wikipedia.org | Highlighted the immense potential of organofluorines in medicine. |
| Late 20th/Early 21st Century | Development of modern fluorinating agents (e.g., Selectfluor, NFSI) and catalytic methods. cas.cnnumberanalytics.com | Enabled safer, more selective, and efficient synthesis of complex fluorinated molecules. |
Research Rationale and Academic Objectives for Comprehensive Investigation of (2,2-Difluoroethyl)(2-phenylethyl)amine
The academic interest in a specific molecule like this compound arises from the rational combination of two well-understood structural motifs to create a novel chemical entity with potentially valuable properties.
The phenylethylamine core is a "privileged scaffold" in medicinal chemistry. It is the backbone for a vast number of endogenous neurotransmitters (like dopamine (B1211576) and norepinephrine) and a wide array of stimulant drugs. wikipedia.orgacs.org Its structure is well-established as being critical for interaction with various receptors and transporters in the central nervous system. wikipedia.org
The 2,2-difluoroethyl group is a bioisosteric replacement for other functional groups. Its introduction onto the amine nitrogen is a deliberate design choice aimed at modulating the parent molecule's properties in several key ways:
Modulating Basicity: The strong electron-withdrawing effect of the two fluorine atoms is expected to lower the pKa of the amine compared to its non-fluorinated counterpart. This can alter the compound's absorption, distribution, and receptor-binding profile. nih.gov
Increasing Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoroethyl group resistant to metabolic N-dealkylation, a common metabolic pathway for secondary amines. omicsonline.org This can lead to a longer biological half-life.
Enhancing Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which could improve its ability to penetrate biological membranes, including the blood-brain barrier. omicsonline.org
Therefore, the primary research objective for investigating this compound is to utilize it as a novel building block. Its synthesis and characterization provide a platform for creating a new library of phenylethylamine derivatives. Researchers can then study how the specific difluoroethyl substitution impacts the pharmacological activity of the phenylethylamine scaffold, with the goal of developing new chemical probes to study the nervous system or to identify lead compounds for drug discovery with potentially superior pharmacokinetic properties.
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-N-(2-phenylethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c11-10(12)8-13-7-6-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHXGNYJCFYWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 2,2 Difluoroethyl 2 Phenylethyl Amine Derivatives
Chemical Transformations of the Amine Moiety
The secondary amine group is central to the reactivity of (2,2-Difluoroethyl)(2-phenylethyl)amine, participating in a range of reactions including oxidation, substitution, and proton-coupled electron transfer events.
Oxidation Reactions and Derivative Formation
The oxidation of secondary amines, such as this compound, typically proceeds through a mechanism involving the initial removal of an electron from the nitrogen atom. mdpi.comnih.gov Electrochemical studies on aliphatic amines have established a general pathway that begins with a one-electron oxidation to form a radical cation. mdpi.com This intermediate is then deprotonated at an α-carbon (a carbon atom adjacent to the nitrogen) to yield a neutral α-amino radical. mdpi.com A subsequent second oxidation step converts this radical into an iminium cation. mdpi.com
In the case of this compound, deprotonation can occur at the methylene (B1212753) carbon of the phenylethyl group or the methylene carbon of the difluoroethyl group. The resulting iminium cation is susceptible to nucleophilic attack by water, if present, leading to the formation of a carbinolamine intermediate. This intermediate can then decompose to yield a primary amine and a carbonyl compound. mdpi.com For instance, oxidation involving the phenylethyl group would lead to the formation of 2,2-difluoroethylamine (B1345623) and phenylacetaldehyde.
The oxidation potential of amines is influenced by the nature of the alkyl substituents. The table below presents the oxidation potentials for a selection of aliphatic amines, providing a comparative context for the reactivity of this compound.
Table 1: Oxidation Potentials of Various Aliphatic Amines
| Amine | Oxidation Potential (V vs. SCE) |
|---|---|
| Triethylamine (B128534) | 0.78 |
| Diethylamine | 1.03 |
| Piperidine | 1.05 |
| Pyrrolidine | 1.08 |
| N-Methylbenzylamine | 1.10 |
Data sourced from electrochemical studies of aliphatic amines.
Electrophilic and Nucleophilic Substitution Reactions at the Amine Nitrogen
The lone pair of electrons on the nitrogen atom of this compound confers nucleophilic character, allowing it to react with a variety of electrophiles. ncert.nic.in
Nucleophilic Substitution (N-Alkylation and N-Acylation):
N-Alkylation: As a secondary amine, this compound can undergo N-alkylation with alkyl halides to form a tertiary amine. ncert.nic.injst.go.jp This reaction proceeds via a standard SN2 mechanism, where the amine nitrogen acts as the nucleophile. The reaction rate is influenced by the steric bulk of both the amine and the alkyl halide, as well as the nature of the leaving group on the electrophile. jst.go.jp Further alkylation can lead to the formation of a quaternary ammonium (B1175870) salt. acs.org
N-Acylation: The reaction with acylating agents such as acid chlorides or anhydrides results in the formation of an N,N-disubstituted amide. ncert.nic.inresearchgate.netbath.ac.uk This acylation reaction is typically rapid and efficient. ncert.nic.in The presence of the electron-withdrawing 2,2-difluoroethyl group may slightly decrease the nucleophilicity of the nitrogen atom compared to a simple dialkylamine, but it is still expected to be a reactive nucleophile.
The relative rates of reaction are crucial in synthetic applications. For instance, in the alkylation of primary amines, the rate of the second alkylation (to form a tertiary amine) is often comparable to or faster than the first, leading to mixtures of products. The table below shows the ratio of rate constants for the formation of tertiary versus secondary amines in the alkylation of a primary amine with different reagents.
Table 2: Ratio of Rate Constants for Consecutive N-Alkylation of a Primary Amine
| Alkylating Reagent | k₂/k₁ Ratio |
|---|---|
| Propylene oxide | ~0.50 |
| Methyl acrylate | ~0.026 |
| Acrylonitrile | ~0.0072 |
k₁ is the rate constant for the formation of the secondary amine, and k₂ is the rate constant for the formation of the tertiary amine. Data adapted from kinetic studies of N-alkylation. nih.gov
Electrophilic Substitution:
While the nitrogen atom itself reacts as a nucleophile, the term "electrophilic substitution" in the context of amines typically refers to reactions on an aromatic ring activated by an amino group. Since this compound is not an aromatic amine (the nitrogen is not directly attached to the phenyl ring), it does not undergo electrophilic aromatic substitution in the same manner as aniline (B41778) derivatives.
Proton-Coupled Electron Transfer (PCET) Reactivity in Amine Systems
Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where both a proton and an electron are transferred in a single, often concerted, kinetic step. nih.govnih.gov This process is crucial in many chemical and biological redox reactions as it can circumvent high-energy intermediates that would be formed in stepwise pathways involving separate electron transfer (ET) and proton transfer (PT) steps. nih.gov
In the context of the oxidation of this compound, the initial step can be described as a PCET event. Instead of a discrete electron transfer to form a radical cation followed by deprotonation, the PCET model suggests a concerted removal of an electron from the nitrogen and a proton from an adjacent carbon atom. This leads directly to the formation of a neutral α-amino radical. nih.gov
The feasibility of a PCET mechanism depends on several factors, including the oxidation potential of the amine, the pKₐ of the α-proton, the nature of the oxidant (electron acceptor), and the solvent. For aliphatic amines, PCET is a relevant pathway for their oxidation, particularly with oxidants that can also act as proton acceptors. researchgate.netacs.org The driving force for the reaction and the degree of coupling between the proton and electron transfer can influence the reaction rate and mechanism.
Reactions Involving the 2,2-Difluoroethyl Group
The gem-difluoro functionality introduces distinct reactivity patterns, primarily related to elimination reactions.
Dehydrofluorination Pathways and Product Divergence
The 2,2-difluoroethyl group in this compound can undergo dehydrofluorination (elimination of HF) in the presence of a suitable base. The presence of two electron-withdrawing fluorine atoms increases the acidity of the protons on the adjacent methylene carbon (the C-H bonds β to the fluorine atoms).
This enhanced acidity, coupled with the fact that fluoride (B91410) is a relatively poor leaving group, suggests that the elimination of HF may proceed through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. libretexts.orgsiue.eduwikipedia.org The E1cB pathway involves two steps:
Deprotonation: A base removes a proton from the carbon adjacent to the CF₂ group, forming a carbanion intermediate. The stability of this carbanion is a key factor in this mechanism. wikipedia.org
Loss of Leaving Group: The lone pair on the carbanion expels the fluoride leaving group from the adjacent carbon to form a double bond. wikipedia.org
The product of such a reaction would be a fluoro-vinyl amine, specifically (2-fluoroethenyl)(2-phenylethyl)amine. Depending on the reaction conditions, further elimination of the second fluorine atom could potentially occur, though this would be a slower process. The regioselectivity of the elimination is predetermined by the structure, as the only acidic protons are on the methylene group adjacent to the CF₂ group. The stereochemistry of the resulting alkene (E/Z isomers) would depend on the conformational preferences in the elimination step.
Radical Reactions Initiated by the Difluoroethyl Moiety
The difluoroethyl group within this compound derivatives serves as a precursor for generating difluoroalkyl radicals under appropriate conditions. These radical species are highly reactive intermediates that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The generation of a difluoroethyl radical can be achieved through methods such as electrochemical oxidation of sodium difluoroethylsulfinate (DFES-Na) or via photoredox catalysis. researchgate.net
Once formed, the difluoroethyl radical can engage in several reaction pathways. A key reaction is the Minisci-type reaction, where the radical adds to electron-deficient heteroarenes. nih.gov This process is valuable for the late-stage functionalization of complex molecules. The radical can also add to unactivated olefins, initiating polymerization or cyclization cascades. nih.govlibretexts.org The mechanism of these radical reactions typically involves three main stages: initiation, propagation, and termination. khanacademy.org
Initiation: A radical initiator (e.g., generated via photoredox catalysis) abstracts an atom or group from a precursor to generate the difluoroethyl radical.
Propagation: The difluoroethyl radical reacts with a substrate (e.g., an alkene or heteroarene) to form a new radical intermediate. This new radical can then propagate the chain by reacting with another molecule. khanacademy.org
Termination: Two radical species combine to form a non-radical product, thereby terminating the chain reaction. khanacademy.org
Experimental studies, including radical capture experiments, have confirmed the involvement of difluoroalkyl radical intermediates in these transformations. researchgate.net The chemoselectivity and robustness of these radical reactions make them powerful tools for synthesizing novel fluorine-containing building blocks. nih.gov
Functional Group Tolerance in Difluoroethylation Reactions
A significant advantage of modern difluoroethylation methods, including those involving this compound derivatives, is their broad functional group tolerance. researchgate.netresearchgate.net This allows for the modification of complex molecules without the need for extensive use of protecting groups, which enhances synthetic efficiency. Reactions can often be performed under mild conditions, preserving sensitive moieties within the substrate. researchgate.net
For instance, electrophilic difluoroethylation using hypervalent iodine reagents has been shown to be compatible with a wide range of nucleophiles, including those found in complex drug molecules. oduillgroup.com Similarly, catalyst-free reductive trifluoroethylation of amines demonstrates excellent tolerance for various functional groups, and the reactions can often be conducted without the strict exclusion of air or moisture. researchgate.net The compatibility extends to functional groups that are often sensitive in other chemical transformations.
Below is a summary of functional groups that are generally well-tolerated in difluoroethylation and related fluoroalkylation reactions.
| Functional Group Class | Tolerated Functional Groups | General Reactivity Notes |
|---|---|---|
| Oxygen-Containing | Alcohols, Ethers, Esters, Carbonyls (Ketones, Aldehydes), Carboxylic Acids | Alcohols and carboxylic acids may require specific conditions or reagents to avoid side reactions, but are generally tolerated. nih.govfrontiersin.org |
| Nitrogen-Containing | Amides, Nitriles, Nitro groups, Imines, Indoles, Imidazoles | Primary and secondary amines are often substrates themselves, but other nitrogen functionalities like amides and nitriles are compatible. frontiersin.orgximo-inc.com |
| Sulfur-Containing | Thiols, Thioethers, Sulfonamides | Thiols are highly reactive nucleophiles but can be tolerated or used as the primary substrate. oduillgroup.comnih.gov |
| Halogens | Alkyl and Aryl Halides (Cl, Br, I) | Halogenated compounds are generally stable under many difluoroethylation conditions. |
| Unsaturated Groups | Alkenes, Alkynes, Aromatic Rings | These groups are typically stable, although they can participate in radical addition reactions under specific conditions. nih.gov |
Intramolecular Cyclization Reactions and Annulation Pathways
The structure of this compound, featuring a flexible chain connecting a nucleophilic nitrogen to an aromatic ring, is well-suited for intramolecular cyclization reactions. These reactions are powerful strategies for constructing heterocyclic ring systems, which are prevalent in pharmaceuticals and natural products.
One potential pathway is a radical-mediated cyclization. libretexts.org A radical generated on the difluoroethyl moiety or elsewhere in the molecule could add intramolecularly to the phenyl ring, leading to the formation of a dihydroisoquinoline or related heterocyclic structure. The regioselectivity of such cyclizations is often kinetically controlled, favoring the formation of five- or six-membered rings. libretexts.org
Another possibility involves the in-situ generation of an iminium ion from the amine, which can then be attacked by the pendant phenyl group in a Friedel-Crafts-type reaction. This process, known as the Pictet-Spengler reaction, is a classic method for synthesizing tetrahydroisoquinolines. The presence of the difluoroethyl group could influence the reactivity and stability of the iminium ion intermediate.
Furthermore, annulation pathways, which involve the formation of a new ring fused to an existing one, can be envisioned. chim.it For example, a [3+2] annulation could occur if the amine is first converted into an azomethine ylide, which could then react with a dipolarophile. This would lead to the formation of complex, fused heterocyclic systems. chim.it Enantioselective variants of these cyclizations, such as intramolecular [2+2] photocycloadditions, can be achieved using chiral catalysts to construct bridged skeletons with high stereocontrol. rsc.org
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. A combination of kinetic and spectroscopic techniques, often supported by computational studies, provides deep insight into reaction pathways, intermediates, and transition states.
Kinetic Studies: The rate of a reaction can be monitored to determine the reaction order with respect to each component, providing clues about the species involved in the rate-determining step. dal.ca For instance, studying the reaction of 1,1-difluoro-2,2-diarylethylenes with amines revealed both amine-catalyzed and uncatalyzed pathways. dal.ca Such studies can help establish Brønsted relationships by correlating reaction rate constants with the pKa values of the amines involved. dal.ca Cryo-kinetic measurements can also be employed to study fast reaction steps and the influence of temperature on kinetic isotope effects, offering insights into the dynamics of the transition state. nih.gov
Spectroscopic Studies: Spectroscopic methods are invaluable for identifying transient intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature in-situ NMR studies can directly observe key intermediates, such as α-fluoronium ions, which might be too unstable to isolate under normal conditions. researchgate.net
Cyclic Voltammetry (CV): This electrochemical technique is used to probe the generation of radical species. CV experiments can help determine the oxidation potentials required to form radical intermediates, supporting proposed electron-transfer mechanisms. researchgate.net
Computational Studies: Density Functional Theory (DFT) calculations are frequently used to complement experimental findings. rsc.orgnih.gov These calculations can map out the entire potential energy surface of a reaction, allowing for the comparison of different possible pathways. DFT can be used to calculate the energies of reactants, intermediates, transition states, and products, helping to explain observed regioselectivity and stereoselectivity. rsc.orgnih.gov
Together, these methods provide a comprehensive picture of the reaction mechanism, enabling chemists to design more efficient and selective synthetic transformations. nih.gov
Strategic Utilization of 2,2 Difluoroethyl 2 Phenylethyl Amine As a Synthetic Intermediate and Design Motif
Role as a Versatile Building Block in the Construction of Complex Organic Molecules
The (2,2-Difluoroethyl)(2-phenylethyl)amine structure combines two key motifs of significant value in medicinal chemistry and organic synthesis: the 2-phenethylamine core and the 2,2-difluoroethyl group. The 2-phenethylamine scaffold is widely found in nature and is a foundational component in a vast array of bioactive compounds, including endogenous catecholamines like dopamine (B1211576) and norepinephrine. nih.govmdpi.comresearchgate.net Its structural framework is embedded in numerous natural alkaloids and serves as a primary building block for ligands targeting a wide range of therapeutic areas. nih.govmdpi.com
Concurrently, fluorinated intermediates such as 2,2-difluoroethylamine (B1345623) are recognized as important components in the preparation of active pharmaceutical ingredients. google.com The incorporation of fluorine can profoundly influence the properties of a molecule, making fluorinated building blocks highly sought after. nih.gov The 2,2-diphenylethylamine (B1585070) scaffold, a related structure, is considered a valuable building block for developing psychoactive and neuroprotective agents due to its contribution to lipophilicity and receptor-binding affinity. mdpi.com Therefore, this compound serves as a prefabricated intermediate that integrates the desirable structural features of the phenethylamine (B48288) framework with the property-modulating effects of geminal fluorine substitution, positioning it as a versatile precursor for constructing more complex and potentially superior therapeutic agents.
Principles of Scaffold Modification and Derivatization Strategies
The this compound scaffold offers multiple sites for chemical modification, allowing for systematic exploration of structure-activity relationships (SAR). Derivatization strategies can be broadly categorized by modifications at the amine nitrogen and alterations to the aromatic ring.
Modification of the Phenyl Ring: The aromatic ring is amenable to electrophilic aromatic substitution reactions. Functional groups such as halogens, nitro groups, or alkyl chains can be introduced at the ortho, meta, or para positions to modulate electronic properties, lipophilicity, and metabolic stability. researchgate.net These substituents can also serve as handles for further synthetic transformations, such as cross-coupling reactions, enabling the construction of elaborate molecular architectures. The introduction of fluorine to the phenyl ring of phenylethylamine, for instance, has been shown to significantly affect the molecule's geometric, energetic, and electronic properties. researchgate.net
These derivatization strategies allow chemists to fine-tune the molecule's properties to optimize its biological activity, selectivity, and pharmacokinetic profile.
Design Considerations for Incorporating the 2,2-Difluoroethylphenylamine Motif in Novel Chemical Architectures
The strategic incorporation of the 2,2-difluoroethyl group is a central aspect of its utility in molecular design, primarily due to its role as a bioisostere. researchgate.net A bioisosteric replacement involves substituting one chemical group with another that retains similar physicochemical properties, leading to comparable biological activity. sci-hub.se The 2,2-difluoroethyl group is widely used as a stable bioisostere for hydroxyl (-OH), thiol (-SH), and ether (-O-) functionalities, particularly the common methoxy (B1213986) group (-OCH3). thieme-connect.comnih.gov
Table 1: Bioisosteric Properties of the 2,2-Difluoroethyl Group
| Moiety | Mimicked Functional Group(s) | Key Property Modulation | References |
|---|---|---|---|
| -CH₂CHF₂ | Hydroxyl (-OH), Thiol (-SH), Ether (-OR), Methoxy (-OCH₃) | Enhances metabolic stability by replacing labile groups. | thieme-connect.com, nih.gov, researchgate.net |
| -CH₂CHF₂ | N/A | Acts as a lipophilic hydrogen-bond donor. | thieme-connect.com |
| -CH₂CHF₂ | N/A | Increases lipophilicity and membrane permeability. | researchgate.net |
| -CH₂CHF₂ | N/A | Can favorably alter molecular conformation. | nih.gov, researchgate.net |
The introduction of geminal fluorine atoms onto the ethyl side chain has profound effects on the chemical properties of the phenylethylamine scaffold. The carbon-fluorine bond is exceptionally strong, which imparts high thermal and metabolic stability to the molecule. nih.govthieme-connect.com This stability makes the 2,2-difluoroethyl motif a desirable feature for reducing metabolic degradation at that position. nih.gov
The high electronegativity of fluorine also exerts a powerful inductive electron-withdrawing effect. nih.gov This effect influences the entire molecule, most notably by reducing the basicity (lowering the pKa) of the amine nitrogen compared to its non-fluorinated counterpart. This modulation of basicity is a critical design element, as it affects the ionization state of the molecule at physiological pH, which in turn impacts receptor binding, solubility, and membrane transport. The gem-difluoro group also creates a localized dipole, which can influence intramolecular and intermolecular interactions, including conformational preferences and binding to biological targets. rsc.org While gem-difluorination often improves metabolic stability, its conformational impact can occasionally lead to unexpected metabolic pathways; in one study, a fluorinated macrocycle was found to be less stable because the fluorine-induced conformational changes promoted amide hydrolysis. rsc.orgdiva-portal.org
Table 2: Influence of the 2,2-Difluoroethyl Group on Physicochemical Properties
| Property | Effect of -CH₂CHF₂ Substitution | Rationale | References |
|---|---|---|---|
| Basicity (pKa) | Decreased | The strong inductive electron-withdrawing effect of the two fluorine atoms reduces the electron density on the nitrogen, making it a weaker base. | nih.gov |
| Metabolic Stability | Generally Increased | The high strength of the C-F bond makes the motif resistant to oxidative metabolism at that position. | thieme-connect.comnih.gov |
| Lipophilicity (LogP) | Increased | Fluorine substitution typically increases the lipophilicity of a molecule. | researchgate.net |
| Conformation | Altered | The steric and electronic effects of the CF₂ group can alter bond rotation and lead to different preferred molecular shapes. | rsc.orgnih.gov |
| Reactivity | Modified | The electrophilic nature of the carbon adjacent to the CF₂ group can be altered, influencing the molecule's overall reactivity profile. | researchgate.net |
Development of Novel Synthetic Reagents and Catalytic Systems Featuring Related Structural Elements
The growing importance of the 2,2-difluoroethyl motif has spurred the development of novel reagents designed for its efficient introduction into organic molecules. One innovative approach involves the in-situ generation of a 2,2-difluoroethyl(aryl)iodonium salt from 1,1-difluoro-2-iodoethane. thieme-connect.com This hypervalent iodine reagent serves as an effective electrophilic source for the 2,2-difluoroethylation of various nucleophiles, including amines, under mild conditions. thieme-connect.com Another specialized reagent, sodium 2,2-difluoroethanesulfinate (DFES-Na), has been created for the direct C-H functionalization of heterocycles, enabling late-stage incorporation of the difluoroethyl group. nih.gov Reagents like 2,2-difluoroethyl trifluoromethanesulfonate (B1224126) are also employed to introduce this valuable moiety. nih.gov
In the realm of catalysis, structural elements related to this compound, specifically fluorinated amines and phosphines, are utilized as ligands in transition metal-catalyzed reactions. rsc.orgliv.ac.uk The incorporation of fluorine into a ligand's architecture can significantly modify the properties of the resulting metal complex. rsc.org The electronic effects of fluorine can tune the reactivity and selectivity of the catalyst, while the unique phase properties of highly fluorinated (fluorous) ligands can be exploited for catalyst recovery and recycling. rsc.orgliv.ac.uk For example, rational ligand development, including the use of fluorinated structures, has been crucial for advancing challenging reactions such as palladium-catalyzed C-F cross-coupling. nih.gov The synergy of steric and electronic properties afforded by fluorinated groups can lead to optimal enantioselectivity in asymmetric transformations. rsc.org
Analytical and Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For (2,2-Difluoroethyl)(2-phenylethyl)amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous structural confirmation.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The expected proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the ethyl chains, and the methine proton adjacent to the nitrogen. The coupling between adjacent protons would lead to specific splitting patterns (e.g., triplets, quartets), which are invaluable for assigning the signals to the correct protons.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy reveals the number of chemically distinct carbon atoms in the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would be indicative of the carbon's hybridization (sp², sp³) and its electronic environment. For instance, the carbon atoms of the phenyl ring would appear in the aromatic region (typically 110-160 ppm), while the aliphatic carbons of the ethyl groups would be found at higher field (lower ppm values). The carbon atom bonded to the two fluorine atoms would show a characteristic triplet due to carbon-fluorine coupling.
¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a crucial tool for characterizing this compound. This technique is highly sensitive to the chemical environment of the fluorine atoms. The spectrum would be expected to show a single resonance for the two equivalent fluorine atoms, which would be split into a triplet by the adjacent methylene protons. The chemical shift and coupling constants would provide definitive evidence for the -CHF₂ group.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) | Assignment |
| ¹H | 7.20-7.40 | Multiplet | - | Phenyl group protons |
| ¹H | 5.80-6.20 | Triplet of triplets | J(H-F) ≈ 57, J(H-H) ≈ 4 | -CHF₂ proton |
| ¹H | 2.80-3.00 | Multiplet | - | -CH₂-Ph and -N-CH₂- |
| ¹³C | 138-140 | Singlet | - | Quaternary phenyl carbon |
| ¹³C | 128-130 | Singlet | - | Phenyl CH carbons |
| ¹³C | 113-117 | Triplet | J(C-F) ≈ 240 | -CHF₂ carbon |
| ¹³C | 50-55 | Triplet | J(C-F) ≈ 22 | -N-CH₂- carbon |
| ¹³C | 35-40 | Singlet | - | -CH₂-Ph carbon |
| ¹⁹F | -115 to -125 | Triplet | J(F-H) ≈ 57 | -CHF₂ fluorines |
Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. For this compound, mass spectrometry would confirm the molecular formula (C₁₀H₁₃F₂N) by providing the exact mass of the molecular ion.
Under electron ionization (EI), the molecule would be expected to fragment in a predictable manner. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and cleavage of the C-C bonds of the ethyl chains. The resulting fragment ions would produce a characteristic pattern in the mass spectrum, which can be used to piece together the structure of the original molecule.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 185 | [C₁₀H₁₃F₂N]⁺ | Molecular Ion |
| 105 | [C₈H₉]⁺ | Loss of -CH₂NHCH₂CHF₂ |
| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of benzyl (B1604629) fragment |
| 82 | [C₂H₄F₂N]⁺ | Alpha-cleavage |
Note: This table represents plausible fragmentation patterns and is for illustrative purposes.
Chromatographic Methods (e.g., GC, HPLC, LC-MS) for Purification and Purity Assessment
Chromatographic techniques are indispensable for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, could potentially be analyzed by GC. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and structural identification of the components of a mixture.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The purity of the compound can be determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is particularly useful for analyzing complex mixtures and for confirming the identity of the purified compound. The LC separates the components of the mixture, and the MS provides the molecular weight and fragmentation data for each component as it elutes from the column.
Future Perspectives and Emerging Research Directions in Difluoroethylated Amine Chemistry
Innovations in Sustainable and Green Chemistry Approaches for Fluorinated Amine Synthesis
The synthesis of fluorinated amines has traditionally relied on methods that can be hazardous and environmentally taxing. dovepress.com A major focus of current research is the development of sustainable and green chemistry approaches that minimize waste, reduce energy consumption, and utilize less toxic reagents. dovepress.comrsc.org
One significant advancement is the move away from harsh fluorinating agents. For instance, reagents like diethylaminosulfur trifluoride (DAST) are being replaced with greener alternatives. nih.govacs.org Researchers have identified sulfur hexafluoride (SF6), a potent greenhouse gas, as a potential feedstock for creating more benign deoxyfluorination reagents. nih.govacs.org This approach not only provides a safer fluorination method but also valorizes a problematic industrial gas. nih.gov
Metal-free synthesis is another key area of innovation. rsc.org A metal-free, sustainable C–H amination method conducted in an aqueous environment has been reported. rsc.org This process leverages the hydrophobic effect of water to facilitate tandem reactions, including nucleophilic aromatic substitution, metal-free click reactions, and de-nitrogenation, thereby avoiding toxic solvents and hazardous materials. rsc.org Mechanochemical methods, which involve the solvent-free grinding of reactants, are also gaining traction for the synthesis of fluorinated imines, which serve as precursors to amines. mdpi.com This technique offers high yields in short reaction times and significantly reduces environmental impact. mdpi.com
Furthermore, catalyst-free reductive trifluoroethylation reactions using trifluoroacetic acid as an inexpensive and stable fluorine source represent a practical and sustainable approach. researchgate.net These reactions exhibit remarkable functional group tolerance and can be performed in conventional glassware without the strict exclusion of moisture or oxygen. researchgate.net
| Approach | Key Features | Advantages | Reference |
|---|---|---|---|
| Replacement of Hazardous Reagents | Using SF6-derived reagents as a substitute for DAST. | Reduces toxicity and utilizes a greenhouse gas. | nih.gov |
| Metal-Free C–H Amination | Performed in an aqueous environment, leveraging the hydrophobic effect. | Avoids toxic metal catalysts and organic solvents. | rsc.org |
| Mechanochemical Synthesis | Solvent-free reaction via grinding of substrates. | Reduces waste, short reaction times, high yields. | mdpi.com |
| Catalyst-Free Reductive Trifluoroethylation | Uses trifluoroacetic acid as the fluorine source with a silane (B1218182) reductant. | Operationally simple, high functional group tolerance, inexpensive reagents. | researchgate.net |
Advancements in Enantioselective Synthesis of Chiral Difluoroethyl Amines
The biological activity of fluorinated amines is often dependent on their stereochemistry. Consequently, the development of enantioselective synthetic methods to produce single-enantiomer chiral difluoroethyl amines is a critical research area. acs.orgacs.org Significant progress has been made in catalytic asymmetric synthesis, moving beyond classical methods that rely on chiral auxiliaries. nih.govnih.gov
Organocatalysis has emerged as a powerful tool. For example, biomimetic enantioselective nih.govnih.gov-proton shifts of β,β-difluoro-α-imine amides, catalyzed by chiral quinine (B1679958) derivatives, have been used to produce β,β-difluoro-α-amino amides with high yields and enantioselectivities. nih.gov Another strategy involves the catalytic asymmetric isomerization of trifluoromethyl imines using novel chiral organic catalysts, which enables a highly enantioselective 1,3-proton shift to form the desired chiral amines. nih.gov
Transition metal catalysis also plays a pivotal role. A nickel-catalyzed umpolung strategy enables the enantioselective difluoroalkylation of 2-azaallyl anions generated from imines. researchgate.net This method demonstrates high efficiency and a broad substrate scope for producing β‐difluoroalkylated amines. researchgate.net Furthermore, biocatalysis offers a green and highly selective alternative. NADPH-dependent reductive aminase enzymes (RedAms) from fungal species have been successfully applied to the reductive amination of α-fluoroacetophenones, yielding β-fluoro primary and secondary amines with high conversion and excellent enantiomeric excess (>99% ee). whiterose.ac.uk
| Method | Catalyst/Reagent Type | Key Transformation | Typical Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Biomimetic nih.govnih.gov-Proton Shift | Chiral Quinine Derivatives (Organocatalyst) | Isomerization of β,β-difluoro-α-imine amides | Up to 95% | nih.gov |
| Asymmetric Isomerization | Chiral Cinchona Alkaloid (Organocatalyst) | 1,3-proton shift of N-benzyl trifluoromethyl imines | High | nih.gov |
| Umpolung Difluoroalkylation | Nickel/Chiral Ligand (Metal Catalyst) | Coupling of difluoroalkyl bromides with 2-azaallyl anions | High | researchgate.net |
| Biocatalytic Reductive Amination | Reductive Aminase (RedAm) Enzymes | Asymmetric reduction of α-fluoroacetophenones | 85% to >99% | whiterose.ac.uk |
Exploration of Novel Reactivity Modes and Catalytic Systems for C-F Bond Transformations
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a formidable challenge. nih.gov However, recent advancements in catalysis are unlocking new reactivity modes, enabling the transformation of C-F bonds in polyfluorinated compounds to create valuable, partially fluorinated motifs. researchgate.net This "defluorinative functionalization" provides a powerful alternative to traditional methods of synthesizing fluorinated building blocks. baranlab.org
Transition metal catalysts, particularly those based on palladium, nickel, and cobalt, are at the forefront of this research. baranlab.orgmdpi.com For instance, a stereodivergent C–F bond functionalization of gem-difluoroalkenes has been developed using palladium catalysis. nih.gov By carefully selecting either a Pd(II) or Pd(0) catalyst system, researchers can control the reaction pathway to produce either (E)- or (Z)-monofluoroalkene products with excellent diastereoselectivity. nih.gov
Cobalt-catalyzed systems have also shown promise for the boration and cross-coupling of fluoro-aromatics under mild conditions. mdpi.com These systems can tolerate various functional groups, including unprotected amines, and can selectively activate C-F bonds even in the presence of other carbon-halogen bonds. mdpi.com The development of N-heterocyclic carbene (NHC)-based catalysts is another significant area, as these ligands offer stability and facile reactivity for C-F activation, leading to hydrodefluorination and C-C coupling reactions. researchgate.net
The use of fluorinated carbenes is also being explored as a dual tool for both installing fluorinated groups and enabling simultaneous C-F bond functionalization in a cascade process. rsc.org These novel catalytic approaches are expanding the synthetic toolkit, allowing for the strategic modification of readily available polyfluorinated materials into diverse and complex molecules. researchgate.netrsc.org
| Catalytic System | Transformation Type | Substrate Class | Key Advantage | Reference |
|---|---|---|---|---|
| Palladium (Pd(0)/Pd(II)) | Stereodivergent Cross-Coupling | gem-Difluoroalkenes | Catalyst-controlled access to E/Z isomers. | nih.gov |
| Cobalt/Ligand | Defluoro-boration / Cross-Coupling | Fluoro-aromatics | High selectivity and functional group tolerance. | mdpi.com |
| Metal-NHC Complexes | Hydrodefluorination, C-C/C-B Coupling | Polyfluorinated aliphatics/aromatics | Facile reactivity and catalyst stability. | researchgate.net |
| Rhodium/Phosphine | Hydrogenolysis | Fluorinated Arenes | Catalytic cleavage of aryl C-F bonds. | baranlab.org |
Q & A
Q. What are the key synthetic pathways for (2,2-difluoroethyl)(2-phenylethyl)amine, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution, where 2-phenylethylamine reacts with 2,2-difluoroethyl halides (e.g., chloride or bromide) under basic conditions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization in ethanol to achieve ≥95% purity. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is critical .
Q. How is this compound structurally characterized?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR spectroscopy : H and F NMR to identify fluorine environments and alkyl/aryl proton signals.
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (CHFNO, 245.27 g/mol).
- X-ray crystallography : For solid-state conformation analysis, though deuterated analogs (e.g., H-labeled derivatives) may require specialized isotopic analysis .
Q. What are the physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Key properties include:
- Solubility : Miscible in polar aprotic solvents (e.g., DMSO, DMF) but limited in water.
- Stability : Sensitive to prolonged exposure to light/moisture; store under inert gas (argon) at −20°C.
- pKa : Estimated ~9.5 (amine group), influencing protonation in biological assays.
- LogP : ~2.1 (predicted), suggesting moderate membrane permeability .
Advanced Research Questions
Q. How does this compound interact with biological systems, and what assays validate its activity?
- Methodological Answer : Fluorinated amines often exhibit bioactivity due to enhanced lipophilicity and metabolic stability. Assays include:
- Enzyme inhibition : Test against monoamine oxidases (MAOs) using fluorogenic substrates (e.g., kynuramine) and monitor fluorescence at 360/460 nm.
- Receptor binding : Radioligand displacement assays (e.g., H-serotonin for 5-HT receptors).
- Cellular uptake : Fluorescamine-based fluorometry (excitation 390 nm, emission 475 nm) to quantify amine transport in neuronal cells .
Q. What strategies resolve contradictions in receptor-binding data for fluorinated phenethylamine derivatives?
- Methodological Answer : Discrepancies may arise from stereoelectronic effects of fluorine. Strategies include:
- Computational docking : Use Schrödinger Suite or AutoDock to model ligand-receptor interactions, focusing on fluorine’s van der Waals interactions.
- Isotopic labeling : Synthesize F-labeled analogs for in vivo MRI or PET imaging to track binding in real time.
- Mutagenesis : Modify receptor residues (e.g., Tyr95 in 5-HT) to assess fluorine’s role in binding .
Q. How can metabolic pathways of this compound be elucidated?
- Methodological Answer : Employ:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS (Q-TOF).
- Stable isotope tracing : Use C-glucose to trace incorporation into metabolic byproducts.
- CYP450 inhibition : Co-administer CYP3A4/2D6 inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes .
Q. What advanced analytical methods improve detection limits for trace amounts of this compound?
- Methodological Answer : Enhance sensitivity via:
- Derivatization : React with fluorescamine (0.1 mM in acetone) to form fluorescent adducts detectable at femtomolar levels.
- Capillary electrophoresis (CE) : Coupled with laser-induced fluorescence (LIF) for high-resolution separation.
- MALDI-TOF : For tissue imaging to localize compound distribution .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodological Answer : Systematically modify:
- Fluorine substitution : Compare 2,2-difluoro vs. monofluoro analogs to assess metabolic stability.
- Aryl substituents : Introduce electron-withdrawing groups (e.g., -NO) on the phenyl ring to enhance receptor affinity.
- Alkyl chain length : Test ethyl vs. propyl spacers to balance lipophilicity and solubility. Validate using in silico QSAR models (e.g., MOE) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
